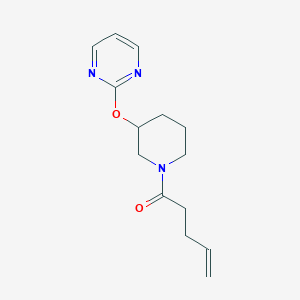

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one

Description

Properties

IUPAC Name |

1-(3-pyrimidin-2-yloxypiperidin-1-yl)pent-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-2-3-7-13(18)17-10-4-6-12(11-17)19-14-15-8-5-9-16-14/h2,5,8-9,12H,1,3-4,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSFZOMYYROPNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCCC(C1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one typically involves the following steps:

Formation of the Pyrimidin-2-yloxy Intermediate: The pyrimidine ring is functionalized with an oxygen atom to form the pyrimidin-2-yloxy intermediate. This step often involves the use of reagents such as pyrimidine and an appropriate oxidizing agent.

Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors. Common reagents include piperidine and various catalysts.

Coupling Reaction: The pyrimidin-2-yloxy intermediate is coupled with the piperidine ring through a nucleophilic substitution reaction. This step typically requires the use of a base and a suitable solvent.

Pentenone Formation: The final step involves the introduction of the pentenone moiety through an aldol condensation reaction. This step may require the use of aldehydes or ketones and a base.

Industrial Production Methods

Industrial production of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring connected to a piperidine moiety through an ether linkage, with a pentenone functional group. This unique structure contributes to its biological activity.

Anticancer Activity

Research indicates that 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These results suggest the compound could serve as a lead for developing new anticancer agents, particularly through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections caused by resistant strains .

Anti-inflammatory Effects

Preliminary investigations suggest that 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one may possess anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines, making it a candidate for further research in inflammatory diseases .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are being explored through various studies:

Anticancer Mechanism

The anticancer properties are hypothesized to involve the modulation of signaling pathways related to cell growth and survival. Studies have suggested that the compound may induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.

Antimicrobial Mechanism

The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways critical for bacterial survival .

Case Studies

Several case studies have been documented in peer-reviewed literature regarding the applications of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one:

-

Study on Cancer Cell Lines :

- Conducted on A549 and MCF-7 cell lines.

- Results showed significant cytotoxicity, supporting its potential as an anticancer agent.

-

Antimicrobial Efficacy :

- Evaluated against Staphylococcus aureus and Escherichia coli.

- The compound exhibited strong inhibitory effects, suggesting its application in developing new antibiotics.

-

Anti-inflammatory Research :

- Investigated for its ability to inhibit cytokine production in vitro.

- Results indicated a promising profile for treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one can be compared with other similar compounds, such as:

Pyrimidine Derivatives: Compounds containing the pyrimidine ring, which may have similar biological activities and applications.

Piperidine Derivatives: Compounds with the piperidine ring, which are widely used in pharmaceuticals and agrochemicals.

Pentenone Derivatives: Compounds with the pentenone moiety, which are used in various organic synthesis applications.

The uniqueness of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one lies in its combination of these structural features, which may confer specific properties and activities not found in other compounds.

Biological Activity

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the compound's biological activity, including its mechanisms, efficacy in various applications, and relevant research findings.

- Molecular Formula : C21H25N3O

- Molecular Weight : 337.45 g/mol

- Structural Characteristics : The compound features a pyrimidine ring attached to a piperidine moiety, contributing to its diverse biological properties.

The biological activity of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one can be attributed to several mechanisms:

- Anticancer Activity : Research indicates that pyrimidine derivatives often exhibit significant anticancer properties. For instance, compounds similar to 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. In studies, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Pyrimidine derivatives are known for their anti-inflammatory properties. The compound may inhibit inflammatory pathways, contributing to reduced inflammation in various models .

Case Studies and Experimental Results

A selection of studies highlights the biological activities associated with 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one:

| Study | Biological Activity | Cell Line / Model | Results |

|---|---|---|---|

| Study A | Anticancer | MCF-7 | IC50 = 0.09 ± 0.0085 µM |

| Study B | Antimicrobial | E. coli | Effective at concentrations <100 µg/mL |

| Study C | Anti-inflammatory | In vitro model | Significant reduction in cytokine levels |

Detailed Findings

- Anticancer Efficacy : In a comparative study involving various pyrimidine derivatives, 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one exhibited superior anticancer activity relative to standard treatments, showcasing its potential in cancer therapeutics .

- Microbial Resistance : The compound was tested against multiple microbial strains, including E. coli, S. aureus, and C. albicans. It showed promising results in inhibiting microbial growth, indicating its potential as an antibiotic or antifungal agent .

- Anti-inflammatory Mechanism : The anti-inflammatory effects were assessed through cytokine profiling in cell cultures treated with the compound, revealing a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Basic: What are the key synthetic routes and critical reaction conditions for synthesizing 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one?

Methodological Answer:

The synthesis involves multi-step organic reactions:

Core Construction : Formation of the pyrimidin-2-yloxy-piperidine moiety via nucleophilic substitution, typically using pyrimidine derivatives and piperidinols under anhydrous conditions (e.g., DMF, 80°C) .

Ketone Introduction : The pent-4-en-1-one group is introduced through acylation or Claisen-Schmidt condensation, requiring base catalysts (e.g., NaH) and inert atmospheres to prevent oxidation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity. Critical conditions include strict temperature control (0–5°C for sensitive intermediates) and moisture-free environments .

Basic: What analytical techniques are prioritized for structural characterization and purity assessment?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Advanced: How can researchers address contradictions in biological activity data across assay systems?

Methodological Answer:

Contradictions often arise from assay-specific variables (e.g., cell permeability, off-target effects). A systematic approach includes:

Target Engagement Validation :

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure direct binding affinities .

Assay Cross-Validation :

- Compare cell-free enzymatic assays (e.g., kinase inhibition) with cellular assays (e.g., proliferation IC50) to identify bioavailability limitations .

Orthogonal Assays :

- CRISPR-Cas9 knockout models to confirm target specificity vs. pharmacological inhibition results .

Advanced: What computational strategies predict pharmacokinetic and pharmacodynamic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration (100 ns trajectories, GROMACS) .

- QSAR Models : Predict logP and metabolic stability using descriptors like polar surface area and H-bond donors .

- Docking Studies (AutoDock Vina) : Identify cytochrome P450 interactions (e.g., CYP3A4 binding poses) to guide toxicity assessments .

- ADMET Prediction : Tools like SwissADME validate absorption parameters against in vitro Caco-2 assays .

Basic: What reactivity patterns dominate functionalization of the pent-4-en-1-one moiety?

Methodological Answer:

- Michael Addition : Nucleophiles (e.g., amines, thiols) attack the β-position of the α,β-unsaturated ketone (THF, 25°C) .

- Catalytic Hydrogenation : H₂/Pd/C reduces the double bond selectively (1 atm, 6 h) without pyrimidine ring hydrogenolysis .

- Epoxidation : mCPBA (0°C, CH₂Cl₂) forms epoxides for downstream ring-opening reactions .

Advanced: How does piperidine C3 stereochemistry influence target selectivity?

Methodological Answer:

- Stereochemical Impact :

- Synthesis Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.